Imazodan Hydrochloride Exhibits Moderate Inotropic Potency Relative to Milrinone and Amrinone in Guinea Pig Atrial Tissue
In isolated guinea pig left atria, imazodan (CI-914) demonstrates a positive inotropic EC50 of 6.5 μM, positioning it between the more potent milrinone (EC50 1.7 μM) and the less potent amrinone (EC50 27 μM) [1]. This rank order of inotropic potency (NSP-805 > indolidan > milrinone ≈ MCI-154 > imazodan > amrinone) provides a clear potency scale for selecting the appropriate PDE3 inhibitor for in vitro contractility studies [1]. The 3.8-fold lower potency of imazodan compared to milrinone, and its 4.2-fold higher potency compared to amrinone, are critical parameters for dose-response experimental design [1].
| Evidence Dimension | Positive inotropic potency (EC50) |
|---|---|
| Target Compound Data | 6.5 μM |
| Comparator Or Baseline | Milrinone (1.7 μM), Amrinone (27 μM) |
| Quantified Difference | 3.8× less potent than milrinone; 4.2× more potent than amrinone |
| Conditions | Electrically paced (1 Hz) isolated guinea pig left atrial muscle, in vitro |
Why This Matters
This quantitative ranking allows researchers to select imazodan for studies requiring a PDE3 inhibitor with intermediate inotropic potency, avoiding the excessive vasodilation of milrinone or the insufficient efficacy of amrinone.
- [1] Mochizuki N, Uchida S, Miyata H. Cardiovascular effects of NSP-804 and NSP-805, novel cardiotonic agents with vasodilator properties. J Cardiovasc Pharmacol. 1993;21(6):983-995. View Source
